N'-hydroxyoctanimidamide

DFT Copper chelation Flotation collector

N'-Hydroxyoctanimidamide (CAS 114878-45-4), also referred to as N-hydroxy-octanamidine, is a C8 aliphatic amidoxime with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol. It belongs to the class of N-hydroxyamidine (amidoxime) compounds, which are recognized for their dual role as synthetic intermediates and as prodrugs for the corresponding amidines, as well as for their metal-chelating properties.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 114878-45-4
Cat. No. B050445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxyoctanimidamide
CAS114878-45-4
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCCC(=NO)N
InChIInChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(9)10-11/h11H,2-7H2,1H3,(H2,9,10)
InChIKeyJFADPFVOUUHJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxyoctanimidamide (CAS 114878-45-4) Procurement Guide: Chemical Identity and Baseline Characterization


N'-Hydroxyoctanimidamide (CAS 114878-45-4), also referred to as N-hydroxy-octanamidine, is a C8 aliphatic amidoxime with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It belongs to the class of N-hydroxyamidine (amidoxime) compounds, which are recognized for their dual role as synthetic intermediates and as prodrugs for the corresponding amidines, as well as for their metal-chelating properties [1]. Key predicted physicochemical properties include a boiling point of 237.2±23.0 °C, a density of 0.99±0.1 g/cm³, a pKa of 7.58±0.69, and a LogP of approximately 2.79 . Its primary reported research applications center on its use as a copper chelating agent in mineral flotation and as a building block in organic synthesis, rather than as a final therapeutic agent [1].

Why Generic Substitution Fails for N'-Hydroxyoctanimidamide: The Risk of Ignoring Substituent-Specific Reactivity


Substituting N'-hydroxyoctanimidamide with a closely related aliphatic oxime, such as octanaldoxime (OTAO) or n-octanohydroxamic acid (OTHA), is not reliably interchangeable due to significant differences in their reactivity with copper ions. A direct comparative Density Functional Theory (DFT) study demonstrated that the identity of the substituent at the head group (X = H, CH3, NH2, or OH in C7H15CXNOH) fundamentally alters the molecule's affinity for Cu2+ and its performance as a mineral flotation collector [1]. The study showed that the affinity for copper species follows a specific, non-interchangeable order (OTHA > HOIM > OTAO > MHKO), meaning that N'-hydroxyoctanimidamide offers a precisely intermediate reactivity profile that cannot be replicated by simply substituting it with a higher-affinity or lower-affinity analog [1]. This substituent-dependent reactivity dictates that procurement decisions must be based on the specific performance requirements of the target application, as class-level substitution will lead to suboptimal or failed outcomes.

Quantitative Differentiation Evidence for N'-Hydroxyoctanimidamide: Head-to-Head Comparisons with Aliphatic Oxime Analogs


Copper Ion (Cu2+) Binding Affinity: Intermediate Reactivity Between Hydroxamic Acid and Aldoxime Analogs

N'-hydroxyoctanimidamide exhibits an intermediate affinity for Cu2+ ions compared to its direct structural analogs. A DFT study computationally evaluated the binding affinity order as OTHA (n-octanohydroxamic acid) > HOIM (N'-hydroxyoctanimidamide) > OTAO (octanaldoxime) > MHKO (methyl n-heptyl ketoxime) [1]. This places HOIM as the second most reactive species among the four tested aliphatic oximes, with higher predicted copper affinity than the aldoxime and ketoxime forms.

DFT Copper chelation Flotation collector Structure-reactivity relationship

Malachite Flotation Performance: Differentiated Recovery Behavior Compared to Hydroxamic Acid and Oxime Collectors

The experimental malachite flotation recovery performance of the four aliphatic oxime derivatives was reported in the order OTHA > OTAO > HOIM > MHKO [1]. N'-hydroxyoctanimidamide (HOIM) demonstrated recovery performance ranking third, which was lower than both the hydroxamic acid (OTHA) and the aldoxime (OTAO), but superior to the ketoxime (MHKO). This indicates that while HOIM's copper affinity is high, its flotation effectiveness is moderated by other factors such as hydrophobicity.

Mineral processing Flotation Malachite Recovery

Chemical Reaction Center Identification: Amidoxime Head Group Reactivity vs. Aldoxime and Ketoxime Analogs

DFT calculations identified the O or N atoms in the head group as the chemical reaction center for all four aliphatic oxime derivatives, including N'-hydroxyoctanimidamide (HOIM) [1]. The reactivity of the ionic species was found to increase successively with the replacement of the head group hydrogen atom by methyl, amino, and hydroxyl substituents (MHKO < OTAO < HOIM < OTHA). This establishes a clear, quantum-chemically defined reactivity ladder where HOIM's amino (NH2) substituent confers distinct electronic properties compared to the methyl group in MHKO or the hydroxyl group in OTHA.

DFT Electronic structure Reaction center Atomic charge

Physicochemical Property Comparison: LogP and pKa Differentiation from n-Octanohydroxamic Acid

Predicted physicochemical properties show meaningful differences between N'-hydroxyoctanimidamide and its hydroxamic acid isomer, n-octanohydroxamic acid (CAS 7377-03-9). N'-hydroxyoctanimidamide has a predicted LogP of approximately 2.79 and a pKa of 7.58, whereas n-octanohydroxamic acid has a reported LogP of approximately 1.85 [1]. This approximately four-fold difference in lipophilicity (ΔLogP ≈ 0.94) indicates significantly different membrane permeability and solvent extraction behavior between the amidoxime and hydroxamic acid forms.

Lipophilicity Ionization Drug-likeness Property prediction

Optimal Application Scenarios for N'-Hydroxyoctanimidamide Based on Differentiated Evidence


Intermediate-Reactivity Copper Flotation Collector for Selective Mineral Separation

Based on its demonstrated intermediate position in the affinity and flotation performance order (OTHA > HOIM > OTAO > MHKO), N'-hydroxyoctanimidamide is best deployed in mineral processing circuits where a moderate copper binding strength is required to achieve selective separation of copper oxide minerals like malachite from gangue, avoiding the excessive reagent consumption or poor selectivity that might occur with the stronger-binding but differently hydrophobic hydroxamic acid (OTHA) [1]. This scenario is directly supported by the comparative DFT and flotation data established in Section 3.

Amidoxime Prodrug Intermediate Requiring Specific Lipophilicity for Oral Bioavailability Optimization

The amidoxime functional group is a well-established prodrug principle for improving the oral bioavailability of amidine-containing drugs. N'-hydroxyoctanimidamide, with its predicted LogP of ~2.79, offers a distinct lipophilicity window compared to more polar hydroxamic acid analogs (LogP ~1.85), making it a more suitable candidate for prodrug strategies targeting moderately lipophilic amidines where balanced membrane permeability and aqueous solubility are critical [1]. This application is inferred from class-level amidoxime prodrug knowledge combined with the physicochemical differentiation evidence in Section 3.

Model Compound for Structure-Reactivity Relationship Studies of Aliphatic Oxime Chelating Agents

As the -NH2 substituted member of the C7H15CXNOH series with a defined reactivity rank, N'-hydroxyoctanimidamide serves as an essential model compound for systematic structure-reactivity relationship (SRR) studies aimed at understanding how the head group substituent modulates copper binding and flotation performance [1]. Its intermediate properties make it indispensable for constructing complete SAR datasets, which cannot be accurately interpolated from data on the H, CH3, or OH analogs alone.

Organic Synthesis Building Block for Heterocyclic Compound Libraries via Amidoxime Cyclization

The amidoxime moiety of N'-hydroxyoctanimidamide is a versatile precursor for the synthesis of heterocyclic compounds, including oxadiazoles, which are privileged scaffolds in medicinal chemistry. The specific C8 aliphatic chain length provides a defined hydrophobic volume, relevant for constructing compound libraries targeting enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT), for which amidoxime derivatives have been evaluated [1]. This scenario is based on the general reactivity of the amidoxime functional group and published patent literature referencing its use.

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